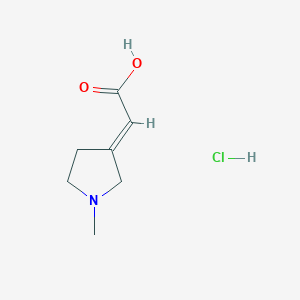

2-(1-Methylpyrrolidin-3-ylidene)acetic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-Methylpyrrolidin-3-ylidene)acetic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO2. It is known for its stability at room temperature and its solubility in water and some organic solvents . This compound is often used in various chemical and biological research applications due to its unique properties.

Aplicaciones Científicas De Investigación

2-(1-Methylpyrrolidin-3-ylidene)acetic acid hydrochloride has a wide range of applications in scientific research :

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of dyes, indicators, and other chemical products.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word is "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylpyrrolidin-3-ylidene)acetic acid hydrochloride typically involves the following steps :

Dissolution: 1-Methylpyrrolidin-3-ethanol is dissolved in anhydrous ether or diethyl ether.

Addition of Hydrochloric Acid: An excess of anhydrous hydrochloric acid is added to the solution.

Filtration and Washing: The resulting product is filtered and washed with ether to obtain the crystalline compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

2-(1-Methylpyrrolidin-3-ylidene)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of alcohols.

Substitution: It can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Mecanismo De Acción

The mechanism of action of 2-(1-Methylpyrrolidin-3-ylidene)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways . It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

2-(1-Methylpyrrolidin-3-ylidene)acetic acid hydrochloride can be compared with other similar compounds such as :

- 1-Methylpyrrolidine-3-acetic acid hydrochloride

- 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride

These compounds share similar structural features but may differ in their chemical reactivity, stability, and specific applications. The uniqueness of this compound lies in its specific molecular configuration, which imparts distinct properties and makes it suitable for particular research and industrial uses.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1-Methylpyrrolidin-3-ylidene)acetic acid hydrochloride involves the reaction of 1-methylpyrrolidine with ethyl chloroacetate to form 2-(1-methylpyrrolidin-3-yl)acetic acid ethyl ester, which is then hydrolyzed to form 2-(1-methylpyrrolidin-3-yl)acetic acid. The resulting acid is then reacted with hydrochloric acid to form the hydrochloride salt of the final compound.", "Starting Materials": [ "1-methylpyrrolidine", "ethyl chloroacetate", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: React 1-methylpyrrolidine with ethyl chloroacetate in the presence of sodium hydroxide to form 2-(1-methylpyrrolidin-3-yl)acetic acid ethyl ester.", "Step 2: Hydrolyze the ester using hydrochloric acid to form 2-(1-methylpyrrolidin-3-yl)acetic acid.", "Step 3: React the resulting acid with hydrochloric acid to form the hydrochloride salt of 2-(1-Methylpyrrolidin-3-ylidene)acetic acid." ] } | |

Número CAS |

1909358-90-2 |

Fórmula molecular |

C7H12ClNO2 |

Peso molecular |

177.63 g/mol |

Nombre IUPAC |

2-(1-methylpyrrolidin-3-ylidene)acetic acid;hydrochloride |

InChI |

InChI=1S/C7H11NO2.ClH/c1-8-3-2-6(5-8)4-7(9)10;/h4H,2-3,5H2,1H3,(H,9,10);1H |

Clave InChI |

NGBOUWOVCLGJIA-UHFFFAOYSA-N |

SMILES |

CN1CCC(=CC(=O)O)C1.Cl |

SMILES canónico |

CN1CCC(=CC(=O)O)C1.Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2814677.png)

![2-amino-6-benzyl-4-(3-bromophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2814678.png)

![(5Z)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2814689.png)

![(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2814695.png)

![1-benzyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2814696.png)

![[3-[(4-methoxybenzoyl)oxymethyl]-4-oxo-2H-thiochromen-3-yl]methyl 4-methoxybenzoate](/img/structure/B2814698.png)

![2-((6-benzyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2814699.png)

![N-{[3-(4-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}CYCLOPENTANAMINE](/img/structure/B2814700.png)